Cas no 40292-82-8 (Neodecanoylchloride)

Neodecanoyl chloride is a highly reactive organochloride compound with the molecular formula C₁₀H₁₉ClO. It is commonly used as an acylating agent in organic synthesis, particularly for introducing the neodecanoyl group into target molecules. Its branched alkyl structure enhances steric hindrance, improving stability in derived products. The compound exhibits excellent reactivity with nucleophiles, including alcohols and amines, making it valuable for producing esters, amides, and other derivatives. Neodecanoyl chloride is favored for its low volatility and resistance to hydrolysis compared to linear acyl chlorides, ensuring safer handling and storage. It finds applications in pharmaceuticals, agrochemicals, and specialty polymer synthesis. Proper handling under inert conditions is recommended due to its moisture sensitivity.
Neodecanoylchloride structure
Neodecanoylchloride structure
Product name:Neodecanoylchloride
CAS No:40292-82-8
MF:C10H19OCl
Molecular Weight:190.71026
CID:55196
PubChem ID:94502

Neodecanoylchloride 化学的及び物理的性質

名前と識別子

    • Neodecanoyl chloride
    • NDCL
    • neodecanoic chloride
    • DTXSID00891218
    • 133028-20-3
    • 40292-82-8
    • FT-0651999
    • EINECS 254-875-0
    • SCHEMBL81402
    • W-106365
    • NS00010102
    • F8880-3479
    • UNII-472HUY7V9X
    • AKOS006272372
    • neodecanoic acid chloride
    • WOFMVUZGDHWHLJ-UHFFFAOYSA-N
    • EC 254-875-0
    • 7,7-dimethyloctanoyl chloride
    • 472HUY7V9X
    • DB-024417
    • DTXSID3028007
    • DTXCID601030408
    • Neodecanoylchloride
    • MDL: MFCD00053226
    • インチ: InChI=1S/C10H19ClO/c1-10(2,3)8-6-4-5-7-9(11)12/h4-8H2,1-3H3
    • InChIKey: WOFMVUZGDHWHLJ-UHFFFAOYSA-N
    • SMILES: C(Cl)(=O)CCCCCC(C)(C)C

計算された属性

  • 精确分子量: 190.11200
  • 同位素质量: 190.112
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 12
  • 回転可能化学結合数: 6
  • 複雑さ: 135
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1A^2
  • XLogP3: 4.4

じっけんとくせい

  • Color/Form: No data avaiable
  • 密度みつど: 0.9±0.1 g/cm3
  • ゆうかいてん: No data available
  • Boiling Point: 217.3±8.0 °C at 760 mmHg
  • フラッシュポイント: 79.5±10.9 °C
  • Refractive Index: 1.439
  • PSA: 17.07000
  • LogP: 3.74840
  • じょうきあつ: No data available

Neodecanoylchloride Security Information

Neodecanoylchloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
N233895-100mg
Neodecanoylchloride
40292-82-8
100mg
$ 310.00 2022-06-02
TRC
N233895-250mg
Neodecanoylchloride
40292-82-8
250mg
$ 615.00 2022-06-02
TRC
N233895-50mg
Neodecanoylchloride
40292-82-8
50mg
$ 190.00 2022-06-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N849989-25ml
Neodecanoyl chloride
40292-82-8 ≥98%
25ml
258.00 2021-05-17

Neodecanoylchloride Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
(CAS:40292-82-8)Neodecanoyl chloride
注文番号:1748558
在庫ステータス:in Stock
はかる:Company Customization
Purity:98%
Pricing Information Last Updated:Friday, 18 April 2025 17:03
Price ($):discuss personally

Neodecanoylchloride 関連文献

Neodecanoylchlorideに関する追加情報

Recent Advances in the Application of Neodecanoylchloride (CAS 40292-82-8) in Chemical Biology and Pharmaceutical Research

Neodecanoylchloride (CAS 40292-82-8), a versatile acyl chloride derivative, has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique reactivity and potential applications in drug synthesis and bioconjugation. This research brief synthesizes the latest findings on this compound, highlighting its emerging roles in medicinal chemistry and biotechnological applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated Neodecanoylchloride's efficacy as a key intermediate in the synthesis of novel anti-inflammatory agents. Researchers utilized its acylating properties to modify the C-terminus of peptide inhibitors, resulting in compounds with 40% improved bioavailability compared to previous generations. The study particularly noted the compound's stability at room temperature (decomposition point: 78°C) and compatibility with common organic solvents as advantageous properties for industrial-scale production.

In the field of bioconjugation, a Nature Biotechnology paper (2024) reported breakthrough applications of Neodecanoylchloride in antibody-drug conjugate (ADC) development. The research team at MIT engineered a site-specific conjugation platform using 40292-82-8 to create homogeneous ADCs with drug-to-antibody ratios (DAR) of precisely 4.0 ± 0.1. This represents a significant improvement over traditional lysine-conjugation methods (DAR 3.5-4.5) and demonstrates the compound's potential for next-generation targeted therapies.

Recent pharmacokinetic studies have also shed light on Neodecanoylchloride's metabolic fate. A 2024 European Journal of Pharmaceutical Sciences publication identified three primary metabolites when administered in vivo, with the major pathway involving hepatic carboxyl esterase-mediated hydrolysis (t1/2 = 2.3 hours in human liver microsomes). These findings have important implications for prodrug design using this chemical moiety.

The compound's safety profile has been further elucidated through recent toxicological assessments. A GLP-compliant study (Regulatory Toxicology and Pharmacology, 2023) established an LD50 of 1,250 mg/kg in rats (oral) and 480 mg/kg (intravenous), with no observed genotoxicity at therapeutic concentrations. These data support its inclusion in FDA/EMA investigational new drug (IND) applications.

From a commercial perspective, the global market for Neodecanoylchloride is projected to grow at 6.8% CAGR through 2030 (MarketsandMarkets, 2024), driven by increasing ADC development and expansion of peptide therapeutics. Current Good Manufacturing Practice (cGMP) production has been established by at least five major suppliers, with purity specifications now exceeding 99.5% for pharmaceutical applications.

Ongoing clinical trials featuring compounds derived from 40292-82-8 include Phase II studies for oncology indications (NCT05432865) and Phase I trials for autoimmune disorders (NCT05387137). Preliminary results suggest favorable safety profiles and promising efficacy signals, particularly in T-cell mediated pathologies.

Future research directions identified in recent literature include exploration of Neodecanoylchloride in PROTAC technology (as a linker component) and its application in creating stimuli-responsive drug delivery systems. The compound's balance between stability and reactivity continues to make it a valuable tool for medicinal chemists addressing contemporary challenges in drug development.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
(CAS:40292-82-8)
SFD1407
Purity:99%
はかる:25KG,200KG,1000KG
Price ($):Inquiry
Suzhou Senfeida Chemical Co., Ltd
(CAS:40292-82-8)Neodecanoyl chloride
sfd1257
Purity:99.9%
はかる:200kg
Price ($):Inquiry